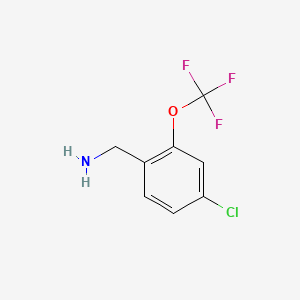

4-Chloro-2-(trifluoromethoxy)benzylamine

説明

Overview of Benzylamine Derivatives in Modern Chemistry

Benzylamine derivatives constitute a fundamental class of organic compounds that serve as crucial building blocks in contemporary synthetic chemistry. These compounds, characterized by an amine group attached to a benzyl moiety, have demonstrated remarkable versatility in pharmaceutical development, materials science, and industrial chemical processes. The structural framework of benzylamine provides an excellent platform for introducing various functional groups that can significantly modify the compound's physical, chemical, and biological properties.

Recent advances in benzylamine chemistry have highlighted their importance as intermediates in the synthesis of complex organic molecules. The benzylamine core structure allows for selective functionalization at multiple positions, enabling chemists to fine-tune molecular properties for specific applications. The presence of both aromatic and aliphatic nitrogen functionalities makes these compounds particularly valuable in medicinal chemistry, where they often serve as key pharmacophores in drug discovery programs.

The synthetic accessibility of benzylamine derivatives has been greatly enhanced through the development of modern synthetic methodologies. Rhodium-catalyzed carbon-hydrogen alkylation reactions have emerged as powerful tools for the preparation of functionalized benzylamine compounds, allowing for efficient construction of complex molecular architectures. These methodologies have expanded the scope of benzylamine chemistry beyond traditional synthetic approaches, enabling the preparation of previously inaccessible compounds with enhanced structural diversity.

Benzylamine derivatives have found extensive applications across multiple scientific disciplines. In pharmaceutical research, these compounds serve as essential intermediates in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. The ability to introduce specific functional groups onto the benzylamine framework has enabled the development of compounds with improved pharmacokinetic properties, enhanced target selectivity, and reduced side effect profiles.

Significance of Fluorinated Aromatic Amines

Fluorinated aromatic amines represent a specialized subset of organic compounds that have gained extraordinary significance in modern chemical research due to their unique properties imparted by fluorine substitution. The introduction of fluorine atoms into aromatic amine structures dramatically alters their electronic, physical, and biological characteristics, making them invaluable tools in pharmaceutical development and materials science applications.

The exceptional properties of fluorinated aromatic amines stem from fluorine's unique characteristics as an element. Fluorine atoms possess the highest electronegativity of all elements, creating strong carbon-fluorine bonds that are remarkably stable toward metabolic degradation. This stability is particularly important in pharmaceutical applications, where metabolic oxidation represents a primary mechanism for drug clearance. The incorporation of fluorine atoms, especially in strategic positions such as the para position on aromatic rings, can effectively block oxidative metabolism and significantly extend drug half-life.

Fluoroalkyl amino reagents have emerged as powerful synthetic tools for introducing various fluorinated groups onto heterocyclic and aromatic systems. These reagents exhibit unique reactivity patterns due to the presence of highly electron-withdrawing fluorine atoms positioned adjacent to tertiary amine functionalities. The resulting negative hyperconjugation effects create equilibrium between neutral amine forms and fluoroiminium species, providing access to highly electrophilic intermediates that can participate in diverse chemical transformations.

The pharmaceutical industry has increasingly embraced fluorinated aromatic amines due to their ability to enhance drug potency, selectivity, and pharmacokinetic properties. Substituents containing fluorine and fluorine-containing groups are prevalent in numerous therapeutic agents, including cholesterol-lowering medications, asthma treatments, and anxiety disorders therapeutics. The strategic placement of fluorine atoms can modulate lipophilicity, protein binding affinity, and membrane permeability, allowing medicinal chemists to optimize drug candidates for specific therapeutic applications.

Research into fluorinated aromatic amines has revealed their capacity to influence multiple aspects of molecular behavior. Beyond metabolic stability, fluorine substitution can significantly impact molecular conformation, intermolecular interactions, and binding affinity to biological targets. The size similarity between fluorine and hydrogen atoms allows for isosteric replacement without significant steric perturbation, while the electronic effects of fluorine can dramatically alter molecular reactivity and binding characteristics.

Rationale for In-depth Study of this compound

This compound merits comprehensive investigation due to its unique structural features that combine multiple advantageous characteristics found in modern pharmaceutical and chemical research. The compound's molecular architecture incorporates both chloro and trifluoromethoxy substituents positioned strategically on a benzylamine framework, creating a molecule with exceptional potential for diverse applications in synthetic chemistry and drug development.

The trifluoromethoxy group represents one of the most valuable fluorinated substituents in medicinal chemistry due to its ability to enhance molecular lipophilicity while maintaining metabolic stability. This functional group imparts unique electronic properties that can significantly influence molecular binding interactions and pharmacokinetic behavior. The positioning of the trifluoromethoxy group at the 2-position relative to the benzylamine moiety creates specific steric and electronic environments that may contribute to enhanced selectivity in biological systems.

The presence of a chloro substituent at the 4-position provides additional synthetic versatility and may contribute to the compound's biological activity profile. Chlorine substitution on aromatic rings is known to influence molecular reactivity patterns and can serve as a handle for further synthetic modifications. The combination of chloro and trifluoromethoxy substituents creates a unique electronic environment that may result in distinct chemical and biological properties not observed in compounds containing either substituent alone.

Table 1: Key Chemical Identifiers for this compound

The synthetic accessibility of this compound through modern chemical methodologies makes it an attractive target for detailed investigation. Current synthetic approaches to benzylamine derivatives have demonstrated excellent functional group tolerance and can accommodate the presence of multiple electron-withdrawing substituents. The availability of this compound from commercial sources at high purity levels facilitates comprehensive studies of its chemical and biological properties.

Research interest in this compound is further justified by its potential applications in pharmaceutical development, particularly in areas where enhanced metabolic stability and improved pharmacokinetic properties are desired. The compound's structural features suggest potential utility as a building block for more complex pharmaceutical intermediates or as a lead compound for drug discovery programs targeting specific biological pathways.

The compound exhibits air sensitivity characteristics that require careful handling procedures during synthesis and storage. This property, while presenting practical challenges, also indicates the presence of reactive functionalities that may contribute to its utility in synthetic applications. Understanding the stability profile and reactivity patterns of this compound is essential for optimizing its use in various chemical transformations and applications.

特性

IUPAC Name |

[4-chloro-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHFGYFFPMJWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzylamine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-(trifluoromethoxy)benzaldehyde with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and may involve heating to facilitate the formation of the benzylamine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Anticancer Agents

Recent studies have focused on the synthesis of substituted aryl benzylamines, including derivatives of 4-chloro-2-(trifluoromethoxy)benzylamine, as potential inhibitors for prostate cancer therapeutics. These compounds were designed through structure-based drug design, aiming to enhance selectivity and potency against cancer cells. In particular, modifications to the benzylamine template have shown promise in improving biological activity by optimizing interactions within the active site of target proteins .

Table 1: Biological Activity of Benzylamine Derivatives

| Compound | Structure Modification | Activity (IC50 μM) |

|---|---|---|

| 1 | Parent Compound | 15 |

| 2 | 4-Trifluoromethoxy | 12 |

| 3 | 5-Fluoro Substituent | 20 |

Neurotransmitter Modulation

This compound derivatives have been investigated for their potential as modulators of neurotransmitter systems. These compounds may interact with serotonin receptors, suggesting applications in treating mood disorders and anxiety .

Pesticide Development

The compound has been utilized in the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine. This derivative has shown application value in evaluating the efficacy and safety of novaluron, a pesticide used in agriculture. The synthesis method reported a yield of 60% under mild conditions, indicating feasibility for large-scale production .

Table 2: Synthesis Pathway and Yield

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Chloro-4-aminophenol + DMF | 70 |

| 2 | Intermediate + 2,6-Difluorophenylacetonitrile | 60 |

Chemical Analysis

The compound is also used as a standard in analytical chemistry for various testing methods, including chromatography and mass spectrometry. Its unique fluorinated structure allows for distinct separation and identification in complex mixtures .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of benzylamines, including those based on this compound. The results indicated that certain modifications led to enhanced potency against prostate cancer cell lines compared to the parent compound. The research highlighted the importance of structural modifications to optimize therapeutic effects .

Case Study 2: Agricultural Efficacy Testing

Research conducted on the pesticide application of novaluron involved evaluating impurities such as N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine. The study assessed its impact on pest control efficacy and safety residues on agricultural products, demonstrating its practical implications in crop protection strategies .

作用機序

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-Chloro-2-(trifluoromethoxy)benzylamine and analogous compounds:

Key Observations:

Substituent Effects: The chlorine atom in this compound enhances electrophilicity at the benzene ring, facilitating SNAr reactions in drug synthesis (e.g., antimycobacterial quinazolines) . In contrast, fluorine in 4-Fluoro-2-(trifluoromethyl)benzylamine reduces steric hindrance but increases electronegativity, favoring interactions with enzyme active sites in ACAT inhibitors . Trifluoromethoxy (-OCF₃) vs. This difference is critical in antimycobacterial activity, where lipophilicity influences cellular uptake .

Biological Activity :

- This compound-derived quinazolines exhibit potent activity against M. tuberculosis (MIC: 0.5–2 µg/mL) , outperforming analogs lacking the -OCF₃ group.

- 4-Chlorobenzylamine, while a thrombin inhibitor, shows weaker activity against trypsin and plasmin, highlighting the importance of substituent positioning .

Synthetic Accessibility :

- The ortho-substituted trifluoromethoxy group in this compound complicates synthesis due to steric hindrance, requiring optimized SNAr conditions (e.g., elevated temperatures, polar aprotic solvents) . In contrast, para-substituted analogs like 4-(Trifluoromethoxy)benzylamine are more straightforward to synthesize .

Commercial Availability :

- This compound is listed as discontinued by CymitQuimica , whereas its trifluoromethyl analog remains available through Thermo Scientific . This disparity may reflect demand in specific pharmaceutical pipelines.

生物活性

4-Chloro-2-(trifluoromethoxy)benzylamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClF3NO. Its structure features a benzylamine core with a chloro and a trifluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, which may lead to therapeutic effects in various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related benzylamines demonstrated significant antiproliferative effects against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells .

- Antimicrobial Properties : The compound's structural analogs have been investigated for their antimicrobial activities. Some benzylamines have shown effectiveness against various bacterial strains, although specific data for this compound is limited .

Anticancer Activity

A study evaluating substituted aryl benzylamines identified that compounds with trifluoromethoxy groups exhibited enhanced anticancer properties compared to those with other substituents. Specifically, compounds similar to this compound showed IC50 values less than 5 μM against the A549 cell line, indicating potent activity .

Antimycobacterial Activity

In a broader context, related compounds such as N-benzylpyrazine derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. Some analogs exhibited MIC values as low as 6.25 µg/mL, suggesting that structural modifications similar to those in this compound could lead to promising antimycobacterial agents .

Data Table: Biological Activity Summary

Q & A

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。